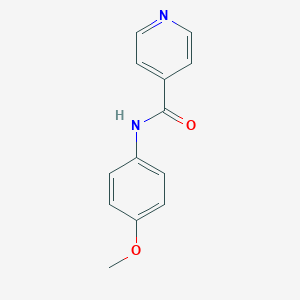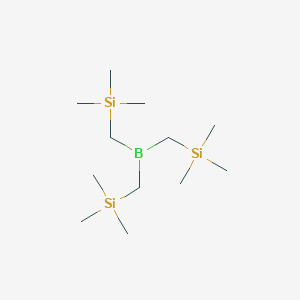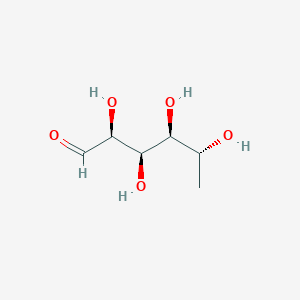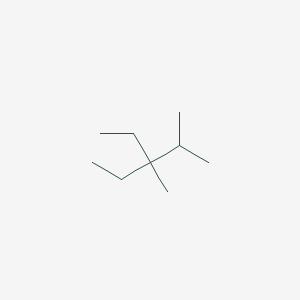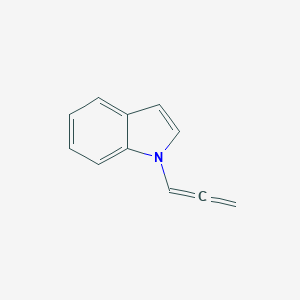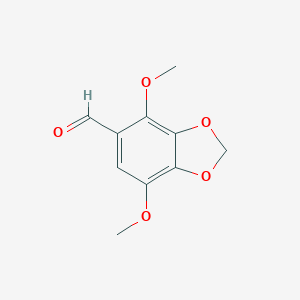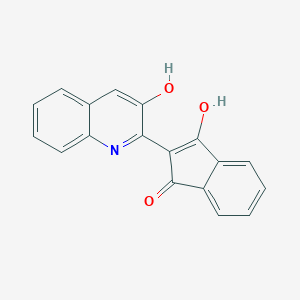
4,4'-Diisopropylbiphenyl
Vue d'ensemble
Description
4,4’-Diisopropylbiphenyl (CAS Number: 18970-30-4) is a chemical compound with the molecular formula C18H22 . It has an average mass of 238.367 Da and a monoisotopic mass of 238.172150 Da .
Synthesis Analysis
The synthesis of 4,4’-Diisopropylbiphenyl can be achieved through the isopropylation of biphenyl over H-mordenite . The process involves the selective para methylation of 4-methylbiphenyl to produce 4,4’-dimethylbiphenyl . The combination of supercritical methanol with SAPO-11 catalyst gives an excellent product selectivity of 70-85% of 4,4’-dimethylbiphenyl .
Molecular Structure Analysis
The molecular structure of 4,4’-Diisopropylbiphenyl can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
4,4’-Diisopropylbiphenyl has a density of 0.9±0.1 g/cm3, a boiling point of 330.6±22.0 °C at 760 mmHg, and a flash point of 161.7±13.1 °C . It has a molar refractivity of 79.2±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 254.9±3.0 cm3 .
Applications De Recherche Scientifique
- Role of DIPB : 4,4’-Diisopropylbiphenyl serves as a key monomer precursor for LCPs. It can be oxidized to form 4,4’-dihydroxybiphenyl, which is then polymerized to create LCPs .
Liquid Crystal Polymers (LCPs) Monomer Precursor
Chemical Synthesis and Catalysis
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound is used in the manufacture of polymers and films possessing high heat resistance and strength . The exact biochemical interactions and changes resulting from these interactions are yet to be elucidated.
Biochemical Pathways
It has been used in the isopropylation of biphenyls . The isopropylation of biphenyl occurred predominantly to form 4-isopropylbiphenyl (4-IPBP) from biphenyl and 4,4’-Diisopropylbiphenyl from 4-IPBP
Result of Action
As a chemical used in the manufacture of polymers and films, it is likely to have significant effects on the physical properties of these materials . .
Propriétés
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEUMFZLNOCRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891217 | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diisopropylbiphenyl | |
CAS RN |
18970-30-4 | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of 4,4'-Diisopropylbiphenyl?
A1: 4,4'-Diisopropylbiphenyl has the molecular formula C18H22 and a molecular weight of 238.37 g/mol.
Q2: How is 4,4'-Diisopropylbiphenyl typically synthesized?
A2: 4,4'-Diisopropylbiphenyl is primarily synthesized through the isopropylation of biphenyl using propylene as the alkylating agent. This reaction is typically catalyzed by zeolites, with H-Mordenite being a particularly effective catalyst for achieving high selectivity towards the desired 4,4'-isomer. [, , , ]
Q3: What spectroscopic techniques are commonly used to characterize 4,4'-Diisopropylbiphenyl?
A3: Common techniques used for characterizing 4,4'-Diisopropylbiphenyl include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies the compound within complex mixtures based on its mass-to-charge ratio. []
- High-Performance Liquid Chromatography (HPLC): Separates and analyzes the compound and its potential oxidation products based on their interactions with a stationary phase. []
- Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: These techniques provide valuable information about the electronic structure and hindered internal rotation of the isopropyl groups in 4,4'-Diisopropylbiphenyl anion radicals. [, ]
Q4: What are the primary applications of 4,4'-Diisopropylbiphenyl?
A4: 4,4'-Diisopropylbiphenyl is mainly used as a chemical intermediate in the production of:
- Antioxidants: 4,4'-Diisopropylbiphenyl and its derivatives exhibit antioxidant properties, making them suitable for protecting materials from degradation caused by oxidation. []
Q5: Are there alternative catalysts for the synthesis of 4,4'-Diisopropylbiphenyl besides H-Mordenite?
A5: While H-Mordenite is highly effective, researchers have investigated other catalysts for 4,4'-Diisopropylbiphenyl synthesis. These include:
- Dealuminated H-Mordenite: Exhibiting enhanced catalytic activity and selectivity due to reduced coke deposition. [, ]
- Ceria-modified H-Mordenite: Effectively deactivates external acid sites, mitigating the isomerization of 4,4'-Diisopropylbiphenyl at high temperatures. [, ]
- Other Zeolites: Large-pore zeolites like SSZ-24, MAPO-5, SSZ-31, and ZSM-12, though less selective than H-Mordenite, demonstrate potential for 4,4'-Diisopropylbiphenyl production. []
Q6: How does the pressure of propylene affect the isopropylation of biphenyl?
A7: Studies have shown that increasing propylene pressure can enhance the selectivity towards 4,4'-Diisopropylbiphenyl in the isopropylation reaction. This effect is attributed to the higher concentration of propylene in the catalyst pores, promoting the formation of the desired isomer. []
Q7: In what solvent systems has the solubility of 4,4'-Diisopropylbiphenyl been studied?
A7: 4,4'-Diisopropylbiphenyl's solubility has been investigated in various solvent systems, including:
- Decalin: Used as a solvent in the continuous process of biphenyl isopropylation. []
- Tetrahydrofuran (THF): Effective in dissolving polystyrene-4,4'-Diisopropylbiphenyl copolymer films for large-area graphene transfer applications. []
Q8: Are there any reported applications of 4,4'-Diisopropylbiphenyl related to material science?
A9: Yes, a recent study highlighted the use of a softened polystyrene incorporating 4,4'-Diisopropylbiphenyl for large-area graphene transfer. The incorporation of 4,4'-Diisopropylbiphenyl improved the solubility of the polymer film in tetrahydrofuran, enabling a clean and efficient transfer process without cracking or residue. []
Q9: Have there been any computational studies on 4,4'-Diisopropylbiphenyl?
A10: Yes, computational chemistry has been employed to investigate the hindered internal rotation of alkyl groups in 4,4'-Diisopropylbiphenyl anion radicals. Researchers have used the Lennard-Jones 6–12 potential to calculate the energy difference of non-bonding interatomic interactions, providing insights into the conformational dynamics of the molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



